HJC0197 is a chemical compound identified as an antagonist of Exchange Protein directly Activated by Cyclic AMP (EPAC). EPAC proteins play crucial roles in mediating various physiological processes, including insulin secretion and cardiovascular function. The development of HJC0197 has emerged from the need to better understand and manipulate cyclic nucleotide signaling pathways, particularly in the context of diseases where these pathways are dysregulated.
HJC0197 was first reported in scientific literature as part of a series of compounds designed to selectively inhibit EPAC proteins. The compound has been characterized in various studies, including those focusing on its structure-activity relationships and its potential therapeutic applications in cardiovascular and metabolic diseases .
The synthesis of HJC0197 involves several chemical modifications to optimize its potency and selectivity for EPAC proteins. The general synthetic route includes:
The synthesis typically requires a series of reactions including alkylation, cyclization, and deprotection steps, which are carefully controlled to yield HJC0197 with high specificity and yield.
HJC0197's molecular structure can be depicted as follows:
The structural analysis may involve techniques such as nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography to elucidate its three-dimensional conformation and confirm its binding interactions with EPAC targets .
HJC0197 participates in various chemical reactions that are essential for its biological activity:
The kinetics of these reactions can be studied using surface plasmon resonance or isothermal titration calorimetry to quantify binding affinities and inhibition constants.
The mechanism by which HJC0197 exerts its effects involves several key steps:
Experimental data show that HJC0197 effectively reduces the activation of EPAC in vitro, leading to decreased cellular responses associated with cAMP signaling.
Characterization through techniques like mass spectrometry confirms the integrity and purity of HJC0197 for use in research settings .
HJC0197 has been utilized primarily in research settings to explore the role of EPAC in various biological processes:
HJC0197 (CAS# 1383539-73-8) is a synthetic small-molecule antagonist targeting exchange proteins directly activated by cAMP (Epac). Its chemical name is 4-cyclopentyl-2-[[(2,5-dimethylphenyl)methyl]thio]-1,6-dihydro-6-oxo-5-pyrimidinecarbonitrile, with the molecular formula C₁₉H₂₁N₃OS and a molecular weight of 339.45 g/mol [2] [10]. The compound features a pyrimidinecarbonitrile core substituted with a cyclopentyl group and a thiobenzyl moiety (SMILES: N#CC1=C(C2CCCC2)N=C(SCC3=CC(C)=CC=C3C)NC1=O
). This structure confers moderate hydrophobicity (logP ≈ 3.2), contributing to its aggregation tendencies in aqueous solutions [1] [5]. HJC0197 is typically solubilized in DMSO for in vitro studies, with stock solutions stable at -20°C [10].
Table 1: Structural and Physicochemical Properties of HJC0197
Property | Value |
---|---|
CAS Number | 1383539-73-8 |
Molecular Formula | C₁₉H₂₁N₃OS |
Molecular Weight | 339.45 g/mol |
Chemical Class | 5-Cyano-6-oxo-1,6-dihydropyrimidine |
Solubility (DMSO) | ≥50 mg/mL |
Primary Targets | Epac1 and Epac2 |
Epac1 (Rapgef3) and Epac2 (Rapgef4) are guanine nucleotide exchange factors (GEFs) activated by cyclic AMP (cAMP). Unlike protein kinase A (PKA), Epac proteins directly regulate the small GTPases Rap1 and Rap2, triggering downstream pathways controlling cell adhesion, insulin secretion, calcium handling, and gene expression [1] [7]. Structurally, both isoforms share:
Prior to HJC0197, Epac inhibitor development faced challenges:
HJC0197 was developed in 2012 as part of a series of 5-cyano-6-oxo-1,6-dihydropyrimidines designed to inhibit both Epac isoforms [10]. It exhibits enhanced potency (Epac2 IC₅₀ = 5.9 μM) and blocks Rap1-GDP exchange at 25 μM even in saturating cAMP [2] [10]. However, studies later revealed that HJC0197 and analogs like ESI-09 can induce protein denaturation and colloidal aggregation, complicating mechanistic interpretations [5].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7